molecular formula C22H25N3O4 B2416843 4-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2319789-13-2

4-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2416843
CAS No.: 2319789-13-2
M. Wt: 395.459
InChI Key: GXBHXCXZFOUQHO-UHFFFAOYSA-N
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Description

4-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetically derived small molecule of high interest in early-stage pharmacological and chemical research. Its complex structure, featuring a 6-methoxy-1H-indole-2-carbonyl group linked to a 1,6-dimethylpyridin-2(1H)-one core via a piperidine spacer, suggests potential for diverse biological interactions. This molecular architecture is common in compounds investigated for targeting various enzymes and protein-coupled receptors. Researchers may find this compound valuable for probing novel signaling pathways, assessing in vitro efficacy, and establishing structure-activity relationships (SAR) in drug discovery campaigns. This product is strictly labeled For Research Use Only (RUO) and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use of any kind. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

4-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-14-10-18(13-21(26)24(14)2)29-16-6-8-25(9-7-16)22(27)20-11-15-4-5-17(28-3)12-19(15)23-20/h4-5,10-13,16,23H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBHXCXZFOUQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic derivative that incorporates an indole moiety, which has been associated with various biological activities. This article reviews its biological activity, particularly focusing on its potential therapeutic effects and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

PropertyValue
Molecular Formula C₁₈H₁₈N₄O₃
Molecular Weight 342.36 g/mol
CAS Number 2034605-52-0

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, which can lead to therapeutic effects such as anti-cancer, anti-inflammatory, and antimicrobial properties.

Antitumor Activity

Research indicates that compounds similar to this one, particularly those containing indole and piperidine structures, exhibit significant antitumor effects. For example, indole derivatives have been shown to inhibit the activity of the EZH2 enzyme, a key player in cancer progression. In vitro studies demonstrated that these compounds could reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and Karpas-422 (lymphoma) at low micromolar concentrations .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Histone Methyltransferases : The compound may inhibit EZH2 activity, leading to the reactivation of tumor suppressor genes silenced by histone methylation.
  • Induction of Apoptosis : Studies have shown increased apoptotic cell death in treated cancer cells, suggesting that the compound may activate apoptotic pathways .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Indole Derivatives : A study reported that a related indole-based compound demonstrated robust antitumor effects in a xenograft model when administered at a dose of 160 mg/kg BID. The compound was found to significantly inhibit tumor growth compared to controls .
  • Antimicrobial Activity : Another investigation highlighted the antifungal and antimicrobial properties attributed to indole carboxylic acid derivatives. The study found that these compounds could effectively inhibit the growth of various fungal strains with significant inhibition zones observed in agar diffusion tests .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorReduced cell viability in MCF-7 cells
Apoptosis InductionIncreased apoptotic cell death
AntimicrobialInhibition of fungal growth

Q & A

Q. Data-Driven Adjustments :

  • Track yield vs. temperature/pH using design-of-experiments (DoE) software (e.g., MODDE). A 2023 study achieved 78% yield by optimizing reaction time (24h → 16h) and temperature (80°C → 65°C) .

Basic: What safety protocols are critical during handling?

Answer:
Hazard Mitigation :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with intermediates (e.g., indole derivatives) .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (dichloromethane) or acyl chlorides .
  • Spill Management : Neutralize acidic/basic spills with NaHCO3_3 or citric acid before disposal .

First Aid : For inhalation exposure, immediately move to fresh air and seek medical evaluation .

Advanced: How can computational modeling predict the compound’s biological target interactions?

Answer:
Methodology :

Target Identification : Use PharmMapper or SwissTargetPrediction to identify potential targets (e.g., kinase or GPCR families) .

Docking Studies :

  • Prepare the compound’s 3D structure (Open Babel) and dock into target active sites (AutoDock Vina) .
  • Validate poses with MD simulations (GROMACS) to assess binding stability .

SAR Analysis : Modify substituents (e.g., methoxy or methyl groups) and calculate binding affinity changes to guide lead optimization .

Case Study : A 2022 study linked pyridinone derivatives to adenosine A2A_{2A} receptor antagonism via in silico screening .

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